2,6-Bis[(propan-2-yl)oxy]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147825-65-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2,6-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-10-6-5-7-11(12(10)13)15-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
UKQACUPNMJKOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Bis Propan 2 Yl Oxy Phenol and Its Structural Analogs
Direct Synthesis Approaches and Optimization of Reaction Conditions
Direct synthesis primarily involves the introduction of isopropoxy groups onto a phenolic backbone. This is typically accomplished through etherification or direct alkylation strategies, with reaction conditions being optimized to maximize yield and regioselectivity.
The most common and versatile method for preparing aryl ethers is the Williamson ether synthesis . libretexts.orgtransformationtutoring.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgunizin.org The process involves the deprotonation of a phenol (B47542) with a strong base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. transformationtutoring.com For the synthesis of 2,6-Bis[(propan-2-yl)oxy]phenol, a suitable starting material would be a 2,6-dihydroxy-substituted precursor or by sequential etherification of a phenol. The phenoxide attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). Given the SN2 nature of the reaction, primary alkyl halides generally give the best results, while secondary halides, like isopropyl halides, can lead to competing elimination reactions. libretexts.orgunizin.org
An alternative route is the direct acid-catalyzed alkylation of phenols with an alcohol. transformationtutoring.com In this case, phenol or a substituted phenol could be reacted with isopropyl alcohol in the presence of a strong acid. However, this method carries the risk of undesirable side reactions, such as the self-condensation of the alcohol to form diisopropyl ether. transformationtutoring.com
A related strategy is the etherification using esters or a combination of an alcohol and a carboxylic acid. ucalgary.ca For instance, a process for preparing phenol monoethers involves reacting a phenolic compound with agents like alkyl carboxylates in the presence of a carboxylic acid salt. ucalgary.ca
For structural analogs like 2,6-dimethoxyphenol (B48157) (syringol), a common synthetic method involves the reaction of pyrogallol (B1678534) with an alkylating agent like dimethyl carbonate. google.comgoogle.com This etherification can be performed in a microreactor to achieve high yield and purity. google.com
Catalysts are crucial for controlling the regioselectivity of phenol alkylation and etherification, particularly for achieving the desired ortho-substitution pattern.
For direct alkylation of phenols with alkenes or alcohols, solid acid catalysts are widely employed to reduce the environmental impact associated with homogeneous catalysts. google.com A silica (B1680970) gel-supported aluminium phenolate (B1203915) catalyst, for example, has been shown to exhibit ortho-selectivity in the alkylation of phenol. google.com The selectivity can often be tuned by adjusting reaction conditions such as temperature and catalyst loading. google.com Other systems for alkylation include γ-Alumina, which can be modified to improve the conversion of phenol. wikipedia.org
For achieving high ortho-selectivity, specialized catalytic systems have been developed. A dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been shown to be effective for the ortho-alkylation of phenols with alcohols. researchgate.net Another approach uses a combination of catalytic zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) for the site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols. libretexts.org
In the Williamson ether synthesis, the "catalyst" is typically a stoichiometric amount of a strong base used to generate the phenoxide. For the synthesis of the analog 2,6-dimethoxyphenol, tetrabutylammonium (B224687) bromide (TBAB) has been used as a phase-transfer catalyst in a microreactor system, facilitating the reaction between pyrogallol and dimethyl carbonate. google.comgoogle.com
Below is a table summarizing various catalytic systems used in the synthesis of substituted phenols.
Interactive Table: Catalyst Systems in Phenol Synthesis| Target Reaction | Catalyst System | Substrates | Key Features |
|---|---|---|---|
| Ortho-Alkylation | Silica gel supported aluminium phenolate | Phenol, Isobutene/Propene | Solid catalyst, tunable selectivity for 2,6-dialkylation. google.com |
| Ortho-Alkylation | Palladium on carbon (Pd/C) and Scandium triflate (Sc(OTf)₃) | Phenol, Alcohols | Dual catalytic system, high atom- and step-economy. researchgate.net |
| Ortho-Alkylation | Zinc chloride (ZnCl₂) and Camphorsulfonic acid (CSA) | Phenols, Secondary alcohols | Favors ortho-selectivity even without steric influence. libretexts.org |
| O-Alkylation | Phosphotungstic acid (PTA) on γ-Al₂O₃ | Phenol, Dimethyl ether | High selectivity for O-alkylation over C-alkylation. wikipedia.org |
| Etherification | Tetrabutylammonium bromide (TBAB) | Pyrogallol, Dimethyl carbonate | Phase-transfer catalyst, enables continuous production in microreactor. google.comgoogle.com |
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact, improve safety, and enhance efficiency.
One key strategy is the use of heterogeneous catalysts , such as the solid acid catalysts mentioned for alkylation. google.com These catalysts can often be recovered and reused, minimizing waste compared to homogeneous systems.
The use of microreactors represents a significant process intensification and green chemistry approach. As demonstrated in the synthesis of 2,6-dimethoxyphenol, microreactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields, improved purity, and the potential for continuous production, thereby reducing waste and energy consumption. google.comgoogle.com
Another avenue is the use of more environmentally benign reagents and solvents. This includes exploring biocatalysis . The use of enzymes like laccase for oxidative dimerization is performed under mild, aqueous conditions, avoiding harsh chemical oxidants. researchgate.net
Furthermore, sourcing starting materials from renewable feedstocks is a cornerstone of sustainable chemistry. The structural analog syringol (2,6-dimethoxyphenol) is naturally derived from the pyrolysis of lignin, a major component of biomass. wikipedia.orgguidechem.com Developing synthetic routes that start from lignin-derived platform chemicals could provide a sustainable pathway to this compound and related valuable compounds. guidechem.com
Chemical Reactivity and Mechanistic Investigations of 2,6 Bis Propan 2 Yl Oxy Phenol
Oxidative Coupling Reactions and Radical-Mediated Processes
The presence of the phenolic hydroxyl group makes 2,6-Bis[(propan-2-yl)oxy]phenol susceptible to oxidation. The bulky isopropoxy groups at the ortho positions, however, play a crucial role in directing the course of these reactions and stabilizing the resulting intermediates.
Hindered phenols, such as this compound, are well-regarded for their role as primary antioxidants in various materials, including polymers and lubricants. vinatiorganics.comamfine.com Their stabilizing effect stems from their ability to function as free radical scavengers. vinatiorganics.com The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a reactive peroxy radical (ROO•), which is a key species in oxidative degradation chain reactions. This process neutralizes the peroxy radical and in turn generates a phenoxyl radical, which is resonance-stabilized.
The steric hindrance provided by the ortho-isopropoxy groups in this compound enhances its antioxidant activity. vinatiorganics.com These bulky groups make it more difficult for the phenoxyl radical to participate in undesirable side reactions, thereby prolonging its lifetime and allowing it to effectively terminate radical chains. vinatiorganics.com The efficiency of hindered phenolic antioxidants is also influenced by the purity of the compound, with higher purity generally leading to better performance and less discoloration in stabilized materials. stabilization-technologies.com
The antioxidant mechanism can be summarized in the following steps:
Initiation: Formation of free radicals in a material due to factors like heat, light, or mechanical stress.
Propagation: The free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer or lubricant, creating new radicals and perpetuating the degradation cycle.
Termination: The hindered phenol (B47542) donates its hydroxyl hydrogen to the peroxy radical, forming a stable phenoxyl radical and a hydroperoxide. The phenoxyl radical is sterically protected and relatively unreactive, thus halting the propagation of the radical chain.
The effectiveness of a hindered phenol as an antioxidant is related to the bond dissociation enthalpy of the O-H bond. Substituents on the aromatic ring can influence this property. Electron-donating groups, such as the isopropoxy groups, can affect the stability of the resulting phenoxyl radical.
While the primary antioxidant function of hindered phenols involves the formation of a stable phenoxyl radical, further oxidation can lead to the formation of quinones and polymeric products. The oxidation of phenols to quinones is a known transformation, and in the case of 2,6-disubstituted phenols, the reaction proceeds through specific pathways. libretexts.orgresearchgate.net
The initial phenoxyl radical can undergo several fates. One possibility is a second one-electron oxidation to form a phenoxonium cation. For phenols with unsubstituted para-positions, this can lead to the formation of a para-benzoquinone. However, in this compound, the para position is also substituted with a hydrogen atom, making it susceptible to oxidation.
Alternatively, two phenoxyl radicals can couple. This radical-radical coupling can lead to the formation of dimers and, subsequently, polymers. This process is the basis for the synthesis of polyphenylene oxide (PPO) resins, where a copper catalyst is often used to facilitate the oxidative coupling of 2,6-disubstituted phenols. nih.gov While 2,6-dimethylphenol (B121312) is the typical monomer for commercial PPOs, the same principle applies to other 2,6-disubstituted phenols.
The formation of quinone-type structures can also occur through the disproportionation of phenoxyl radicals, which can regenerate the parent phenol and form a quinone methide or a related quinonoid structure. researchgate.net The continued oxidation and coupling of these reactive intermediates can lead to the formation of complex, often colored, polymeric byproducts. researchgate.net The specific pathway taken depends on the reaction conditions, including the oxidant used and the presence of catalysts.
Table 1: Possible Products from the Oxidation of this compound
| Product Type | General Structure | Formation Pathway |
| Phenoxyl Radical | Ar-O• | Hydrogen abstraction from the phenolic hydroxyl group. |
| Quinone | O=Ar=O | Further oxidation of the phenoxyl radical. |
| Dimer/Polymer | Ar-O-(Ar-O)n-Ar | Oxidative coupling of phenoxyl radicals. |
Electrophilic Aromatic Substitution Reactions of the Phenolic Core
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are strongly influenced by the existing substituents. The hydroxyl group and the two isopropoxy groups are all electron-donating and thus activate the ring towards electrophilic attack. uci.edu They are also ortho, para-directors. uci.edu
In the case of this compound, the two ortho positions relative to the hydroxyl group are occupied by the isopropoxy groups. The para position is the most electronically enriched and sterically accessible site for an incoming electrophile. The positions meta to the hydroxyl group (and ortho to the isopropoxy groups) are less activated.
Therefore, electrophilic substitution is expected to occur predominantly at the para-position (C4) of the benzene (B151609) ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
For instance, the nitration of a similarly substituted phenol, 2,6-dichlorophenol, has been shown to yield the corresponding 4-nitro derivative. google.com This suggests that nitration of this compound with a suitable nitrating agent, such as nitric acid, would likely produce 2,6-Bis[(propan-2-yl)oxy]-4-nitrophenol.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The positive charge in this intermediate is delocalized over the ortho and para positions relative to the incoming electrophile. The final step is the loss of a proton from the site of substitution to restore the aromaticity of the ring. masterorganicchemistry.com
The steric bulk of the isopropoxy groups could potentially hinder the approach of very large electrophiles to the para-position, but for many common electrophiles, this is the expected site of reaction.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product |
| Nitration | HNO₃, H₂SO₄ | 2,6-Bis[(propan-2-yl)oxy]-4-nitrophenol |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2,6-bis[(propan-2-yl)oxy]phenol |
| Acylation | RCOCl, AlCl₃ | 1-(4-Hydroxy-3,5-bis[(propan-2-yl)oxy]phenyl)ethan-1-one |
Nucleophilic Reactivity and Preparation of Ligand Precursors
The phenolic hydroxyl group of this compound is nucleophilic and can participate in reactions with various electrophiles. Deprotonation of the hydroxyl group with a suitable base enhances its nucleophilicity, forming a phenoxide anion. This phenoxide can then react with a range of electrophiles to form ethers, esters, and other derivatives.
This reactivity is particularly useful in the synthesis of ligand precursors. The phenolic oxygen, often in concert with other donor atoms introduced onto the aromatic ring, can coordinate to metal centers. For example, functional groups containing phosphorus, nitrogen, or sulfur can be introduced onto the phenolic backbone to create multidentate ligands.
The synthesis of such ligands often involves the reaction of the corresponding phenoxide with an electrophile containing the desired donor atom. For instance, reaction with a chlorophosphine could introduce a phosphine (B1218219) moiety. While specific examples for this compound are not abundant in the literature, the general strategies for synthesizing phenol-based ligands are well-established. nih.govresearchgate.netfu-berlin.de
The bulky isopropoxy groups can play a significant role in the coordination chemistry of the resulting ligands. They can create a sterically hindered pocket around the metal center, influencing its coordination geometry, reactivity, and catalytic activity.
Thermolysis and Decomposition Pathways in Defined Chemical Matrices
The thermal stability and decomposition of this compound are important considerations, particularly in applications where it might be exposed to high temperatures, such as in polymer processing. The thermolysis of spatially hindered phenols has been studied, and the decomposition mechanisms can be complex. akjournals.com
For sterically hindered phenols, a common decomposition pathway involves the homolytic cleavage of the bulky alkyl groups attached to the aromatic ring. akjournals.com In the case of this compound, this could involve the cleavage of the isopropyl groups from the ether linkages. This would generate radical species that could then participate in a variety of subsequent reactions, including recombination and fragmentation.
The decomposition process is often initiated by the cleavage of the weakest bonds in the molecule. The C-O bonds of the isopropoxy groups and the O-H bond of the phenol are likely sites for initial bond scission at elevated temperatures. The specific decomposition products will depend on the temperature, pressure, and the chemical environment (e.g., presence of oxygen or other reactive species).
Computational studies on the thermal decomposition of related compounds can provide insights into the reaction mechanisms and the kinetic and thermodynamic parameters of the process. mdpi.com For instance, studies on the decomposition of other substituted aromatic compounds often reveal complex reaction networks leading to a variety of smaller molecules and polymeric residues.
Coordination Chemistry and Ligand Design Utilizing 2,6 Bis Propan 2 Yl Oxy Phenol Derivatives
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes using 2,6-bis[(propan-2-yl)oxy]phenol and its derivatives typically involves the deprotonation of the phenolic hydroxyl group to form the corresponding phenoxide. This anionic ligand can then coordinate to a metal center. The specific synthetic methodology can be adapted to target either transition metal or main group metal complexes.
The coordination chemistry of this compound derivatives with transition metals is rich and varied. The synthesis of these complexes often involves the reaction of the deprotonated ligand with a suitable transition metal salt. For instance, nickel(II) complexes with related Schiff base ligands derived from substituted phenols have been synthesized and structurally characterized. nih.gov These complexes often exhibit square planar geometries, with the nickel atom coordinated to two nitrogen atoms and two phenolic oxygen atoms. nih.gov The steric bulk of the substituents on the phenol (B47542) ring can influence the precise coordination geometry and prevent the coordination of additional solvent molecules. nih.gov
Derivatives of this compound have also been utilized in the synthesis of main group metal adducts. A notable example is the "ProPhenol" ligand, which is a more complex derivative incorporating proline units. This ligand readily forms dinuclear main group metal complexes upon reaction with alkyl metal reagents like diethyl zinc or dibutyl magnesium. acs.org The formation of these bimetallic complexes involves the deprotonation of three hydroxyl groups on the ligand. acs.org
The resulting structures contain both a Lewis acidic site, where an electrophile can be activated, and a Brønsted basic site, which can deprotonate a pronucleophile. acs.org This bifunctional nature is a key feature of these main group metal adducts and is central to their application in catalysis. acs.org The dinuclear nature of these complexes has been supported by various techniques, including gas titration experiments and electrospray mass spectrometry, and in some cases, confirmed by single-crystal X-ray crystallography of related derivatives. acs.org
Electronic Structure and Ligand Field Theory in Metal Complexes
The electronic structure of metal complexes containing 2,6-bis[(propan-2-yl)oxy]phenoxide and related ligands is of fundamental importance as it dictates their spectroscopic, magnetic, and reactive properties. Ligand field theory (LFT) provides a framework for understanding the bonding and orbital arrangement in these coordination compounds. wikipedia.org LFT considers how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. wikipedia.orgyoutube.com The magnitude of this splitting, often denoted as Δ, is influenced by the geometry of the complex and the nature of the ligands. wikipedia.org
In complexes with phenoxide-type ligands, the oxygen donor atom acts as a σ-donor and can also be a π-donor. The electronic properties of the complex are influenced by the interplay of these interactions. For instance, in square planar bis(o-iminobenzosemiquinonato)metal complexes of Ni(II) and Pd(II), the electronic structure is best described as a divalent, diamagnetic d⁸ metal ion with two strongly antiferromagnetically coupled radical ligands. nih.gov This indicates significant electronic delocalization and ligand-based redox activity.
The electronic spectra of these complexes provide valuable insights into their electronic structure. Transitions observed in the visible and near-infrared regions can often be assigned to d-d transitions or charge-transfer bands. uni-siegen.de For example, intense near-IR bands observed in certain copper(II) bis(phenolate)-dipyrrin complexes have been assigned to ligand-to-ligand charge-transfer transitions. nih.gov The study of the electronic structure is further aided by computational methods, which can provide a more detailed picture of the molecular orbitals and their energies. researchgate.netcapes.gov.br
Structure-Property Relationships in Coordination Compounds
A central theme in modern coordination chemistry is the establishment of relationships between the structure of a complex and its physical and chemical properties. For complexes derived from this compound and its analogues, several key structure-property relationships have been explored.
The steric bulk of the 2,6-disubstituents on the phenoxide ligand has a profound impact on the reactivity of the metal center. For example, in catalysts for atom-transfer radical polymerization (ATRP), the steric environment around the metal can influence the accessibility of the active site and the rate and selectivity of the polymerization reaction. uu.nl Similarly, in the context of asymmetric catalysis using ProPhenol-based main group metal complexes, the chiral pocket created by the bulky ligand framework is essential for achieving high enantioselectivity in addition reactions. acs.org
The electronic properties of the ligand also play a critical role. For instance, the electron-donating or -withdrawing nature of substituents on the phenoxide ring can modulate the redox potential of the metal center. This, in turn, can affect the catalytic activity of the complex in redox-based reactions. Studies on related nickel(II) complexes have shown that the oxidation potential of the metal center is a crucial factor in determining their efficacy as ATRP catalysts. uu.nl
Catalytic Applications of 2,6 Bis Propan 2 Yl Oxy Phenol and Its Metal Complexes
Catalysis in Organic Transformations
Metal complexes derived from 2,6-bis[(propan-2-yl)oxy]phenol and related sterically hindered phenols serve as versatile catalysts in a range of organic reactions. The bulky ortho substituents play a crucial role in creating a specific steric environment around the metal center, influencing substrate approach and, consequently, the selectivity of the catalytic process.
Oxidation Reactions
The oxidation of phenols, particularly sterically hindered ones, is a fundamental transformation in organic chemistry. The oxidation of 2,6-disubstituted phenols can lead to the formation of phenoxy radicals, which can then undergo further reactions. For instance, the oxidation of compounds like 2,6-di-t-butyl-4-isopropylphenol with reagents such as alkaline ferricyanide (B76249) or lead dioxide results in the formation of the corresponding phenoxy radicals. acs.org These radicals can then react to form stable quinone methides. acs.org
Dicopper(II) complexes have proven to be efficient catalysts for the oxidative coupling of various 2,6-disubstituted phenols using molecular oxygen as the oxidant. nih.gov The reaction conditions, such as the solvent and temperature, significantly influence the yield and selectivity of the products. nih.gov For example, high yields of over 99% have been achieved in isopropanol (B130326) or dioxane at 90 °C. nih.gov
The catalytic activity of molybdenum(VI) and tungsten(VI) aminotriphenolate complexes in oxidation reactions has also been investigated. These complexes are active in the oxidation of sulfides to sulfoxides and the epoxidation of olefins. unipd.it The steric and electronic properties of the ligands, which can be modified by introducing different substituents on the phenolate (B1203915) rings, are critical for the stability and catalytic performance of these complexes. unipd.it
Polymerization Catalysis
While specific research on the direct use of this compound in polymerization catalysis is not extensively detailed in the provided search results, the broader context of phenol (B47542) derivatives in polymerization is relevant. Phenols can be polymerized with other monomers, such as 1,4-bis(methoxymethyl)benzene, to form polymers with specific properties. chemicalbook.com The structure of the phenol, including the nature and position of its substituents, would be expected to influence the polymerization process and the characteristics of the resulting polymer.
The principles of using metal complexes with substituted phenol ligands in catalysis can be extended to polymerization. The design of the ligand environment around a metal center is a key strategy in developing catalysts for various polymerization reactions.
Cross-Coupling Reactions
Phosphine (B1218219) ligands incorporating sterically hindered biaryl scaffolds, such as those derived from 2',6'-diisopropoxy-1,1'-biphenyl, are highly effective in palladium-catalyzed cross-coupling reactions. researchgate.net One such commercially available ligand is RuPhos, or 2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl. researchgate.net This ligand has demonstrated high efficacy in Suzuki-Miyaura coupling reactions, including the synthesis of 3-aryl-1H-indazol-5-amine derivatives with good to excellent yields under microwave-assisted conditions. researchgate.net
The use of phenols as coupling partners in cross-coupling reactions is an area of growing interest due to their availability from renewable resources like lignin. mdpi.com Deoxygenative cross-coupling reactions of phenols, which involve the cleavage of the C(sp²)-O bond, offer an environmentally benign route to functionalized aromatic compounds. mdpi.com Dual photoredox/nickel catalysis has been employed for the cross-coupling of phenol derivatives with alkylsilicates. acs.org
Furthermore, chromium-salen complexes have been identified as uniquely effective catalysts for the selective cross-coupling of different phenols, achieving high chemo- and regioselectivity. core.ac.uk This methodology allows for the synthesis of unsymmetrical biaryls with good yields. core.ac.uk
Biomimetic Catalysis Research
Biomimetic chemistry seeks to mimic the highly efficient and selective catalytic processes found in nature, particularly those mediated by enzymes. unipd.it Many metalloenzymes catalyze redox reactions, often involving the transfer of an oxygen atom to a substrate. unipd.it The development of synthetic catalysts that can replicate the function of these enzymes is a major goal of this field.
Vanadium complexes have been studied for their ability to mimic the activity of vanadate-dependent haloperoxidases. unipd.it These enzymes catalyze the oxidation of halides by hydrogen peroxide. The catalytic cycle is proposed to involve the formation of a side-on bound peroxide intermediate. unipd.it
The principles of biomimetic catalysis have also been applied to the development of novel synthetic methodologies. For instance, a biomimetic 1,2-amino migration has been achieved through the synergistic combination of a biocatalytic mechanism and photoredox catalysis, enabling the synthesis of a diverse range of γ-substituted β-amino acids. nih.gov
Cytochrome P450 enzymes, which are involved in oxidative C-C bond formation, have inspired the development of biocatalytic oxidative cross-coupling reactions for biaryl synthesis. chemrxiv.org By engineering these enzymes, it is possible to control the reactivity and selectivity of the cross-coupling of phenolic substrates. chemrxiv.org
Investigation of Heterogeneous and Homogeneous Catalytic Systems
Both heterogeneous and homogeneous catalytic systems involving derivatives of this compound have been explored. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, are exemplified by the use of soluble metal complexes like the dicopper(II) complex for oxidative coupling nih.gov and palladium/RuPhos systems for cross-coupling reactions. researchgate.net These systems often offer high activity and selectivity.
Investigations into the reaction mechanisms of these homogeneous systems are crucial for their optimization. For example, kinetic studies on palladium amido complexes with the RuPhos ligand have helped to understand the reductive elimination step in Pd-catalyzed amination reactions. researchgate.net
The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is also an important area of research, offering advantages in terms of catalyst separation and recycling. The synthesis of "catalytically active" membranes incorporating fluorinated Mo(VI) and V(V) amino triphenolate complexes represents an approach to bridge homogeneous and heterogeneous catalysis. unipd.it These membranes could potentially be used in continuous flow reactors for various oxidation reactions.
Mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, are also being explored for cross-coupling reactions. For instance, a ruthenium-nickel catalytic system has been used for the sequential deoxygenative cross-coupling of phenols under mechanochemical conditions. mdpi.com
Applications of 2,6 Bis Propan 2 Yl Oxy Phenol in Polymer and Advanced Materials Science
Role as a Monomer or Co-monomer in Polymer Synthesis
The presence of a phenolic hydroxyl group and a specific substitution pattern makes 2,6-Bis[(propan-2-yl)oxy]phenol a viable candidate for step-growth polymerization, particularly in the synthesis of aromatic polyethers.
This compound can serve as a monomer for the synthesis of poly(phenylene oxide) (PPO) derivatives, specifically poly(2,6-diisopropoxy-1,4-phenylene oxide). The established method for this type of polymerization is oxidative coupling, a process widely commercialized for monomers like 2,6-dimethylphenol (B121312) to produce high-performance thermoplastics. wikipedia.org
The polymerization proceeds via a copper-catalyzed reaction in the presence of oxygen. A catalyst system, typically involving a copper salt (e.g., cuprous bromide) and an amine (e.g., N,N,N',N'-tetramethylethylenediamine), facilitates the formation of a phenoxy radical from the monomer. These radicals then couple to form ether linkages, propagating the polymer chain and yielding water as the primary byproduct. polito.it The general reaction scheme is analogous to that of other 2,6-disubstituted phenols.
The resulting polymer, poly(2,6-diisopropoxy-1,4-phenylene oxide), is expected to exhibit properties characteristic of the PPO family, such as high thermal stability, good dimensional stability, and excellent dielectric properties, making it suitable for demanding applications in electronics and automotive components. wikipedia.orgrsc.org The introduction of the flexible isopropoxy groups in place of the more common methyl groups is anticipated to modify the polymer's physical properties, potentially leading to increased solubility in organic solvents, a lower glass transition temperature, and altered mechanical flexibility compared to standard PPO. For instance, PPO derived from 2,6-diphenylphenol (B49740) is noted for its high thermal stability, withstanding temperatures up to 350°C. wikipedia.org
Table 1: Comparison of Monomers for Poly(phenylene oxide) Synthesis
| Monomer | Resulting Polymer | Key Structural Feature |
|---|---|---|
| 2,6-Dimethylphenol | Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | Methyl groups |
| 2,6-Diphenylphenol | Poly(2,6-diphenyl-1,4-phenylene oxide) (PPPO) | Phenyl groups |
| This compound | Poly(2,6-diisopropoxy-1,4-phenylene oxide) | Isopropoxy groups |
While less documented than its role in PPO synthesis, this compound can be considered a potential precursor for specialty epoxy resins and polycarbonates based on fundamental chemical principles.
For epoxy resins, the critical intermediate is a glycidyl (B131873) ether. This can be synthesized by reacting the phenolic hydroxyl group of this compound with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. google.comgoogle.com This reaction attaches a glycidyl (epoxy) group to the phenol (B47542), creating a monomer that can be polymerized or cross-linked. While the standard industrial production of epoxy resins relies on bisphenols like Bisphenol A (BPA), the synthesis of glycidyl ethers from various monohydric and polyhydric phenols is a well-established process. polito.itgoogle.comgoogle.com The resulting epoxy monomer from this compound would feature bulky isopropoxy groups, which could impart increased hydrophobicity and flexibility to the final cured resin.
In the context of polycarbonates, synthesis typically involves the reaction of a diol (like BPA) with phosgene (B1210022) or a phosgene substitute like diphenyl carbonate via transesterification. uwb.edu.plmdpi.com As this compound is a monohydric phenol, it cannot directly form a polycarbonate chain on its own. However, it could potentially be used as a chain-terminating agent or an end-capper in polycarbonate synthesis to control molecular weight and modify the end-group functionality of the polymer chains.
Polymer Additives and Stabilizers
The sterically hindered nature of this compound makes it an effective polymer additive, particularly as an antioxidant and thermal stabilizer. The two bulky isopropoxy groups ortho to the hydroxyl group sterically shield it, which is a key feature of hindered phenolic antioxidants.
Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen. This process involves the formation of highly reactive free radicals (e.g., alkyl and peroxyl radicals) that propagate a chain reaction, leading to the cleavage of polymer chains and a loss of mechanical properties.
This compound functions as a primary antioxidant, or a chain-breaking donor antioxidant. The mechanism involves the donation of the hydrogen atom from its phenolic hydroxyl group to a polymer peroxyl radical (ROO•). This action neutralizes the reactive radical and terminates the degradation cycle. nih.gov The resulting phenoxyl radical is highly stabilized due to two factors:
Resonance: The unpaired electron can be delocalized over the aromatic ring.
Steric Hindrance: The bulky isopropoxy groups physically obstruct the radical center, preventing it from initiating new oxidation chains.
This stabilized phenoxyl radical is unable to abstract a hydrogen atom from a fresh polymer chain, effectively halting the propagation of degradation. Studies on the analogous compound, propofol (B549288) (2,6-diisopropylphenol), have confirmed its potent free-radical scavenging ability, with each molecule capable of scavenging two radical species. nih.gov
Thermal degradation often occurs in tandem with oxidation, especially during high-temperature processing steps like extrusion and molding. Phenolic antioxidants like this compound are crucial for protecting polymers under these conditions. They prevent the initial formation of free radicals that are triggered by heat, thereby preserving the polymer's molecular weight and structural integrity. researchgate.net The thermal stability of the antioxidant itself is also important. Polymers like polysulfone and certain polyesters are noted for their high resistance to thermal oxidation. researchgate.net The incorporation of stable phenolic antioxidants enhances the service life and processing window of less stable polymers.
Design and Fabrication of Advanced Functional Materials
The use of this compound as a monomer opens pathways for the rational design of advanced polymers with tailored functionalities. By incorporating this monomer into a PPO backbone, either as a homopolymer or a copolymer, it is possible to fine-tune the material's properties for specific high-performance applications.
The replacement of methyl groups (in standard PPO) with isopropoxy groups would significantly alter the polymer's free volume, chain packing, and intermolecular interactions. This could lead to:
Enhanced Solubility: The flexible, bulkier side chains may disrupt chain packing, improving solubility in a wider range of solvents and facilitating processing.
Modified Thermal Properties: The glass transition temperature (Tg) could be adjusted. While standard PPO has a high Tg of around 215°C, the introduction of flexible alkoxy side chains might lower this value, creating a more easily processable material. wikipedia.orgrsc.org
Tailored Dielectric Properties: PPO is known for its low dielectric constant and loss, making it valuable for electronics. Altering the side-chain polarity and bulkiness could further tune these properties for applications in high-frequency circuits or advanced insulating materials.
Specialty Membranes: PPO is used to create membranes for gas separation. wikipedia.org A polymer derived from this compound could exhibit different permeability and selectivity for various gases due to the unique chemical nature and size of the isopropoxy groups, making it a candidate for custom membrane design.
The synthesis of such functional polymers can be achieved through established methods like copper-catalyzed oxidative polymerization or potentially through emerging green chemistry routes like enzymatic polymerization.
Table 2: Potential Effects of Isopropoxy Groups on PPO Properties
| Property | Effect of Isopropoxy vs. Methyl Groups | Potential Application |
|---|---|---|
| Solubility | Likely increased | Solution-based processing, coatings |
| Glass Transition (Tg) | Likely decreased | Improved processability, lower molding temperatures |
| Dielectric Constant | Modified (potentially lower) | High-frequency electronics, low-loss dielectrics |
| Gas Permeability | Altered selectivity and flux | Custom gas separation membranes |
Advanced Analytical and Spectroscopic Characterization of 2,6 Bis Propan 2 Yl Oxy Phenol
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to elucidating the molecular identity of 2,6-Bis[(propan-2-yl)oxy]phenol. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) offer complementary information for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the spectrum is simplified. The aromatic region is expected to show two signals corresponding to the three protons on the benzene (B151609) ring. The proton at the C4 position (para to the hydroxyl group) would appear as a triplet, while the two equivalent protons at the C3 and C5 positions (meta to the hydroxyl) would produce a doublet. tandfonline.com The two isopropoxy groups are equivalent. Their methine (-CH) protons would appear as a septet, being split by the six adjacent methyl protons. The twelve methyl (-CH₃) protons, also equivalent, would appear as a doublet, split by the single methine proton. organicchemistrydata.org The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary with concentration and solvent. libretexts.org This signal can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide causes the -OH peak to disappear from the spectrum. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, six distinct signals are predicted due to its symmetry. The aromatic ring would show four signals: one for the carbon bearing the hydroxyl group (C1), one for the two carbons bearing the isopropoxy groups (C2/C6), one for the two meta carbons (C3/C5), and one for the para carbon (C4). researchgate.net The carbon attached to the electron-withdrawing hydroxyl group is typically deshielded. libretexts.org The isopropoxy groups would contribute two additional signals: one for the methine carbon (-CH) and one for the four equivalent methyl carbons (-CH₃). youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.5 - 7.0 | m | Aromatic CH (3H) |
| ¹H | 4.5 - 5.5 | s (broad) | Phenolic OH (1H) |
| ¹H | 4.2 - 4.7 | septet | -O-CH -(CH₃)₂ (2H) |
| ¹H | 1.2 - 1.4 | d | -O-CH-(CH₃ )₂ (12H) |
| ¹³C | 145 - 150 | s | C -OH (C1) |
| ¹³C | 140 - 145 | s | C -O-iPr (C2/C6) |
| ¹³C | 115 - 120 | s | C -H (C4) |
| ¹³C | 105 - 110 | s | C -H (C3/C5) |
| ¹³C | 70 - 75 | s | -O-C H-(CH₃)₂ |
| ¹³C | 20 - 25 | s | -O-CH-(C H₃)₂ |
Note: Predicted values are based on established chemical shift ranges for similar functional groups and structures. organicchemistrydata.orglibretexts.orgresearchgate.netyoutube.compdx.edu
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound and for identifying trace-level impurities. HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the calculation of a unique molecular formula. dphen1.com
For this compound (C₁₂H₁₈O₃), the calculated exact mass is 210.1256 Da. An HRMS measurement confirming this value provides strong evidence for the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, involve the fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern serves as a structural fingerprint. For phenolic compounds, common fragmentation pathways include the loss of small neutral molecules. libretexts.org In the case of this compound, characteristic fragmentation could involve:
Loss of a C₃H₆ (propene) molecule: A common fragmentation for ethers via a McLafferty-type rearrangement.
Loss of an isopropoxy radical (•OCH(CH₃)₂): Cleavage of the ether bond.
Loss of CO or HCO•: Fragmentation patterns characteristic of the phenol (B47542) ring itself have been observed. libretexts.org
By comparing the observed fragmentation patterns to those of known standards or predicted pathways, the structure can be confirmed. dphen1.com This high sensitivity and specificity also make HRMS an ideal technique for the detection and quantification of synthesis-related by-products or degradation products, thus ensuring the purity of the material. researchgate.netacgpubs.org
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing direct information about the functional groups present. researchgate.netnih.gov These two methods are complementary and together provide a comprehensive vibrational profile of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is particularly sensitive to polar bonds. Key expected absorptions for this compound include:
A strong and broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded phenolic group. libretexts.orgdocbrown.info
Absorptions in the 2850-3000 cm⁻¹ range due to the C-H stretching of the aliphatic isopropoxy groups. vscht.cz
Weaker C-H stretching absorptions for the aromatic ring typically appear just above 3000 cm⁻¹. vscht.cz
Strong C-O stretching vibrations for the aryl-ether linkages are expected in the 1200-1260 cm⁻¹ region. fiveable.me A second C-O stretch associated with the alkyl-ether bond would also be present. libretexts.org
Characteristic C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. docbrown.info
Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. It would clearly show the aromatic C=C ring stretching modes and the C-H vibrations of the isopropoxy groups.
Table 2: Characteristic IR and Raman Vibrational Bands for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic, H-bonded) | IR | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic Ring) | IR, Raman | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | IR | 1200 - 1260 | Strong |
| C-O Stretch (Phenolic) | IR | ~1150 - 1200 | Strong |
Note: Wavenumber ranges are based on established correlation tables for organic functional groups. libretexts.orgdocbrown.infovscht.czfiveable.me
Diffraction Methods for Solid-State Structure Determination
Diffraction methods are indispensable for characterizing the solid-state structure of crystalline materials. They provide detailed information on the arrangement of atoms and molecules within a crystal lattice.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. youtube.com This technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern of spots is used to construct an electron density map of the molecule, from which the precise positions of all atoms can be determined. researchgate.net
For this compound, an SC-XRD study would provide unambiguous proof of its molecular structure, yielding precise measurements of:
Bond lengths and bond angles: Confirming the connectivity and geometry of the entire molecule.
Torsional angles: Defining the conformation of the flexible isopropoxy side chains relative to the plane of the phenol ring.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, with a particular focus on the hydrogen bonding network formed by the phenolic -OH group. This is crucial for understanding the compound's physical properties.
This technique provides the most definitive structural characterization possible for a crystalline solid. youtube.comyoutube.com
Powder X-ray Diffraction for Crystalline Form Analysis
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the bulk crystalline properties of a solid sample. carleton.edu Instead of a single crystal, a finely ground powder containing millions of randomly oriented microcrystals is analyzed. cambridge.org The resulting diffraction pattern is a unique "fingerprint" of the specific crystalline phase. acs.org
The primary applications of PXRD in the analysis of this compound include:
Phase Identification: The obtained diffraction pattern can be compared to a database or a reference pattern to confirm the identity of the crystalline solid. acs.org
Purity Analysis: PXRD can detect the presence of crystalline impurities or different polymorphic forms within a bulk sample. carleton.edu
Polymorph Screening: Many organic molecules can crystallize in multiple different arrangements known as polymorphs. PXRD is a key tool for identifying and distinguishing between these forms, which can have different stabilities, dissolution rates, and other physical properties.
Crystallinity Assessment: The technique can be used to determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) content. researchgate.net
Advanced Chromatographic Separations and Detection Methods
Advanced chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially within complex matrices. These methods offer high resolution and sensitivity, which are crucial for purity assessment and metabolite studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The process involves separating the compound from a mixture in the gas chromatograph, followed by detection and identification by the mass spectrometer. The electron ionization (EI) mass spectrum of a related compound, 2,6-diisopropoxyphenolate, shows a molecular ion peak and characteristic fragmentation patterns that can be used for its identification. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of propan-2-yloxy or isopropyl groups.
A hypothetical GC-MS analysis would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or medium-polarity column), the temperature program for the oven, and the ionization energy in the mass spectrometer to achieve optimal separation and fragmentation.
Table 1: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Hypothetical Value/Condition |
| Column Type | Phenyl-methylpolysiloxane (e.g., HP-5MS) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) with water. Detection could be achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the compound exhibits maximum absorbance. More advanced detection can be achieved by coupling the HPLC system with a mass spectrometer (LC-MS), which would provide both retention time data and mass-to-charge ratio information, enhancing the certainty of identification and allowing for quantification in complex samples.
Table 2: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Hypothetical Value/Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Monitored at a hypothetical λmax (e.g., 270 nm) |
| Injection Vol. | 10 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The choice of eluent composition is critical for achieving good separation. After development, the spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.
Table 3: Hypothetical TLC System for this compound
| Parameter | Hypothetical Condition/Value |
| Stationary Phase | Silica gel 60 F254 on aluminum backing |
| Mobile Phase | Hexane:Ethyl Acetate (80:20, v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
| Expected Rf | A value between 0.3 and 0.5 would indicate good separation |
UV-Visible Spectrophotometry for Quantification and Electronic Transitions
UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of this compound and for studying its electronic transitions. The molecule is expected to exhibit absorption in the UV region due to the presence of the phenolic chromophore. The benzene ring and the oxygen substituents contain π electrons and non-bonding electrons (n-electrons) that can undergo transitions to higher energy anti-bonding orbitals (π* and σ*). The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic parameters. According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, which allows for the quantification of the compound.
A study on a similar compound, 2,6-diisopropoxyphenolate ligand, showed UV-vis absorption bands which were assigned to intraligand π–π* transitions. For this compound, one would expect similar transitions. The exact λmax would need to be determined experimentally by scanning a dilute solution of the pure compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) over the UV-Vis range.
Table 4: Hypothetical UV-Visible Spectroscopic Data for this compound in Ethanol
| Parameter | Hypothetical Value |
| Wavelength of Max Abs (λmax) | ~270-275 nm |
| Molar Absorptivity (ε) | To be determined experimentally (e.g., 1500-2500 L mol⁻¹ cm⁻¹) |
| Electronic Transition Type | π → π* |
| Solvent | Ethanol |
This data would be crucial for developing quantitative assays for this compound in various applications.
Computational and Theoretical Studies of 2,6 Bis Propan 2 Yl Oxy Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For phenolic compounds, DFT has been successfully used to study molecular conformations and the interactions between phenols and solvents. researchgate.net Such studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional shape and calculating various electronic properties.
While no specific DFT studies on 2,6-Bis[(propan-2-yl)oxy]phenol were identified, a typical investigation would calculate properties such as:
Total Energy: To determine the molecule's stability.
Electron Density Distribution: To identify electron-rich and electron-poor regions, which are key to reactivity.
Dipole Moment: To understand the molecule's polarity.
For other phenols, DFT has been used to evaluate interaction energies with other molecules, a key factor in predicting their behavior in complex systems. researchgate.net
Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and its electronic absorption properties.
HOMO: Represents the ability to donate an electron. For a phenol (B47542) derivative, the HOMO is often located on the aromatic ring and the oxygen atom of the hydroxyl group.
LUMO: Represents the ability to accept an electron.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.
In studies of other complex organic molecules, the HOMO-LUMO gap is a key parameter derived from DFT calculations to assess electronic properties. researchgate.net For this compound, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide insights into:
Conformational Flexibility: The two isopropoxy groups can rotate, leading to various conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.
Intermolecular Interactions: In a condensed phase (liquid or solid), MD can model how molecules of this compound interact with each other and with solvent molecules. This is crucial for understanding its physical properties like boiling point and solubility.
While no MD studies specific to this compound are available, this technique is widely applied to understand the behavior of organic molecules in various environments. researchgate.net
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict spectroscopic properties, such as UV-Vis absorption spectra. ehu.esfrontiersin.org These predictions are invaluable for interpreting experimental data and identifying compounds.
A computational study on this compound would involve:
Optimizing the ground state geometry using DFT.
Calculating the energies of electronic excited states using TD-DFT. frontiersin.org
Simulating the UV-Vis spectrum based on these calculated excitation energies and their corresponding oscillator strengths.
The predicted spectrum could then be compared with an experimentally measured spectrum to validate the computational model. Machine learning approaches are also emerging as a way to predict spectroscopic properties with high accuracy at a lower computational cost, by training neural networks on data from DFT calculations. ehu.es
Table 1: Hypothetical Data Table for Predicted Spectroscopic Properties
Since no specific studies exist for this compound, the following table is a template illustrating the kind of data that would be generated from a TD-DFT calculation. The values are purely illustrative.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 275 | 0.015 | HOMO → LUMO |
| S₀ → S₂ | 230 | 0.120 | HOMO-1 → LUMO |
| S₀ → S₃ | 210 | 0.085 | HOMO → LUMO+1 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the step-by-step mechanism of a chemical reaction, identifying the transition states that connect reactants, intermediates, and products. This analysis is crucial for understanding reaction kinetics and mechanisms.
For this compound, this could involve studying:
Phenolic Hydrogen Abstraction: Modeling the reaction with a radical to understand its antioxidant potential. This involves locating the transition state for the hydrogen transfer.
Electrophilic Aromatic Substitution: Calculating the activation energies for substitution at different positions on the aromatic ring to predict regioselectivity.
Such studies on other phenolic compounds have provided detailed insights into their reactivity. Although no reaction pathway modeling has been published for this compound, the established theoretical frameworks are fully capable of providing this information.
Future Research Directions and Emerging Applications in Chemical Sciences
Exploration of Novel Synthetic Pathways and Analog Design
The synthesis of 2,6-disubstituted phenols is a topic of ongoing research, with a focus on achieving high regioselectivity and yield. capes.gov.br For 2,6-Bis[(propan-2-yl)oxy]phenol, traditional synthesis might involve the Williamson ether synthesis, starting from a suitable dihydroxybenzene precursor. However, future research is likely to focus on more advanced and sustainable methods.
One promising avenue is the development of one-pot cascade reactions. For instance, cascade reactions of 1,2-allenic ketones with β-diketones have been shown to produce functionalized phenols under mild conditions with high selectivity. nih.gov Adapting such methodologies to synthesize 2,6-dialkoxyphenols could offer a more efficient and atom-economical route.
Another area of exploration is the use of catalytic C-H functionalization. nih.gov While often focused on carbon-carbon bond formation, research into catalytic C-O bond formation on phenolic substrates could lead to novel synthetic pathways. nih.gov The direct, regioselective introduction of isopropoxy groups onto a phenolic backbone using transition metal catalysis would represent a significant advancement. youtube.com
The design of analogs of this compound is a critical area for future research. By systematically varying the alkoxy substituents, a library of compounds with tailored electronic and steric properties could be generated. For example, replacing the isopropoxy groups with bulkier or more electron-donating/withdrawing groups could fine-tune the compound's reactivity and physical properties for specific applications. The synthesis of a novel series of optically active 2,6-disubstituted alkylphenols has already demonstrated how structural modifications can lead to improved properties for specific applications. nih.gov
Table 1: Potential Synthetic Routes for 2,6-Dialkoxyphenols
| Synthetic Method | Starting Materials | Catalyst/Reagents | Potential Advantages |
| Williamson Ether Synthesis | Dihydroxybenzene, Isopropyl halide | Strong base | Well-established, reliable |
| Cascade Reactions | Allenic ketones, β-diketones | Base | High selectivity, mild conditions |
| Catalytic C-H Functionalization | Phenol (B47542), Isopropanol (B130326) | Transition metal catalyst | High atom economy, direct |
| Ullmann Condensation | Dihalophenol, Isopropanol | Copper catalyst | Good yields for diaryl ethers |
Development of Next-Generation Catalytic Systems
The structural features of this compound make it an intriguing candidate for use in catalysis, either as a ligand or as a catalyst itself. The sterically hindered nature of the phenolic hydroxyl group, a consequence of the two adjacent isopropoxy groups, is a key feature of many successful catalysts. mdpi.com
This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions. For example, in oxidative coupling reactions, sterically hindered phenols can direct the formation of specific isomers. nih.govrsc.org Future research could explore the use of this compound as a ligand for various metal-catalyzed reactions, such as cross-coupling, hydrogenation, or polymerization. The electronic properties of the isopropoxy groups can influence the electron density at the metal center, thereby modulating the catalyst's activity and selectivity. The development of pyridine-2,6-bis(oxazolines) as helpful ligands for asymmetric catalysis highlights the potential of 2,6-disubstituted aromatic compounds in this field. capes.gov.br
Furthermore, the phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a powerful ligand for a variety of metal ions. The resulting metal complexes could be investigated as catalysts for a range of transformations. Research into the catalytic oxidative coupling of phenols has shown that the reaction outcomes can be predicted with a good level of fidelity with well-studied catalysts. rsc.org
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalytic Application | Role of Phenol Derivative | Metal Center | Potential Reaction |
| Asymmetric Catalysis | Chiral Ligand | Rhodium, Iridium | Hydrogenation |
| Oxidative Coupling | Ligand/Substrate | Copper, Vanadium | Biaryl Synthesis |
| Polymerization | Ligand | Titanium, Zirconium | Olefin Polymerization |
| Cross-Coupling | Ligand | Palladium, Nickel | C-C, C-N Bond Formation |
Integration into Smart Materials and Responsive Systems
"Smart" or "stimuli-responsive" materials, which change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. unileoben.ac.at Phenolic compounds are increasingly being used as building blocks for such materials due to their versatile chemistry and potential for functionalization.
This compound could be incorporated into polymer backbones to create novel responsive materials. The phenolic hydroxyl group provides a reactive site for polymerization, and the isopropoxy groups can influence the polymer's solubility and thermal properties. For example, polymers containing this moiety could exhibit lower critical solution temperature (LCST) behavior, making them suitable for applications in drug delivery or as "smart" surfaces. The development of stimuli-responsive polymeric nanomedicines that can modulate the tumor microenvironment is a rapidly growing field. nih.gov
Moreover, the phenolic group's ability to form hydrogen bonds and participate in π-π stacking interactions could be exploited in the design of self-healing materials or supramolecular assemblies. The introduction of photo-responsive groups onto the phenolic ring could lead to the development of light-sensitive materials for applications in optical data storage or photolithography. The synthesis of new approaches towards stimuli-responsive polymers is an active area of research.
Interdisciplinary Research Opportunities in Chemical Engineering and Materials Innovation
The unique properties of this compound open up a range of interdisciplinary research opportunities at the intersection of chemical engineering and materials innovation.
In the realm of chemical engineering, this compound could find use as a specialty chemical in various processes. For instance, its antioxidant properties, a common feature of sterically hindered phenols, could be harnessed to improve the stability of fuels, lubricants, or polymers. The development of functionalized resins with tailored surface chemistries for the selective uptake of phenolic compounds from industrial wastewater is an area of active research. rsc.org
In materials innovation, this compound could serve as a key monomer for the synthesis of high-performance polymers with enhanced thermal stability, chemical resistance, or specific optical properties. The functionalization of natural phenols to improve their biological activity and overcome limitations such as toxicity or low water solubility is a promising strategy. nih.gov The use of functionalized phenols is an effective access route to valuable materials via C-C bond formation. nih.gov
The exploration of this compound in the context of green chemistry and sustainable processes is another important avenue. Developing synthetic routes that minimize waste and use renewable feedstocks will be a key focus. Furthermore, investigating the biodegradability and environmental fate of materials derived from this compound will be crucial for their long-term viability.
Table 3: Interdisciplinary Research Areas for this compound
| Research Area | Potential Application | Key Properties to Exploit |
| Process Chemistry | Antioxidant, Stabilizer | Steric hindrance, Radical scavenging |
| Separation Science | Selective Adsorbent | Hydrogen bonding, π-π stacking |
| Polymer Engineering | High-Performance Monomer | Thermal stability, Chemical resistance |
| Green Chemistry | Sustainable Material Precursor | Biodegradability, Renewable synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Bis[(propan-2-yl)oxy]phenol, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 2,6-dihydroxybenzene derivatives with isopropyl bromide in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base. Monitor temperature (80–120°C) to avoid side reactions like over-alkylation. Yields typically range from 45–70% depending on stoichiometry .
- Catalytic optimization : Test palladium or copper catalysts for coupling reactions (e.g., Ullmann-type) to improve regioselectivity. Use HPLC to quantify purity and GC-MS to identify byproducts.
- Steric considerations : The bulky isopropoxy groups reduce reaction efficiency due to steric hindrance; adjust solvent polarity (e.g., toluene vs. DMSO) to enhance solubility .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and steric crowding. For example, the dihedral angle between isopropoxy groups in analogous compounds is ~120°, affecting π-electron delocalization .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns. The aromatic protons typically appear as singlets (δ 6.8–7.2 ppm), while isopropyl groups show doublets (δ 1.2–1.4 ppm) .
- DFT calculations : Model HOMO-LUMO gaps to predict reactivity in oxidation or coordination reactions. The electron-donating isopropoxy groups raise HOMO energy, enhancing nucleophilicity .
Q. What stability challenges arise during storage or handling of this compound?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar phenols). Store under inert gas (N₂/Ar) to prevent oxidation .
- Hygroscopicity testing : Monitor moisture uptake via Karl Fischer titration. Bulky substituents reduce hygroscopicity compared to unsubstituted phenols.
- Light sensitivity : Conduct UV-Vis stability studies; phenolic OH groups may photodegrade, forming quinones. Use amber glassware for long-term storage .
Advanced Research Questions
Q. How does this compound behave in catalytic systems, and what mechanistic insights exist?
- Methodology :
- Coordination chemistry : Study ligand behavior with transition metals (e.g., Ru, Pd). The biphenyl backbone and isopropoxy groups act as electron-rich donors, stabilizing metal centers in cross-coupling reactions .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates in Suzuki-Miyaura couplings. Compare turnover frequencies (TOF) with less hindered ligands (e.g., PPh₃). Steric bulk may reduce TOF but improve selectivity .
- In situ IR monitoring : Track metal-ligand binding via shifts in C-O stretching frequencies (1,200–1,300 cm⁻¹) .
Q. What are the metabolic pathways and toxicological implications of this compound derivatives in vivo?
- Methodology :
- Hepatic metabolism : Incubate with human liver microsomes to identify phase I metabolites (e.g., hydroxylation at C4 by CYP2B6/2C9). Use LC-MS/MS to detect glucuronide conjugates .
- Toxicity screening : Perform MTT assays on hepatocyte cell lines. Propofol analogs (structurally similar) show dose-dependent cytotoxicity at >50 µM due to mitochondrial uncoupling .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (>95% for propofol analogs), which impacts bioavailability .
Q. How do steric and electronic effects of the isopropoxy substituents influence reactivity in supramolecular systems?
- Methodology :
- Host-guest studies : Test encapsulation efficiency with cyclodextrins or calixarenes. Steric hindrance reduces binding constants (Ka) by 10–100× compared to smaller substituents .
- Single-crystal XRD : Analyze non-covalent interactions (e.g., C-H···π) in co-crystals with aromatic guests. The isopropoxy groups create hydrophobic pockets, favoring π-stacking .
- Electrochemical profiling : Perform cyclic voltammetry in aprotic solvents. Oxidation potentials (Epa ≈ 0.8–1.2 V vs. Ag/Ag⁺) correlate with electron-donating effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
